5-Oxaspiro[3.5]nonan-9-ol: A Strategic Scaffold for Fsp³-Rich Drug Design
5-Oxaspiro[3.5]nonan-9-ol: A Strategic Scaffold for Fsp³-Rich Drug Design
The following technical guide is structured to provide an exhaustive analysis of 5-Oxaspiro[3.5]nonan-9-ol , positioning it as a critical high-Fsp³ scaffold for modern drug discovery.
CAS: 2306262-49-5 | Formula: C₈H₁₄O₂ | M.W.: 142.20 g/mol [1]
Executive Summary
In the contemporary landscape of medicinal chemistry, the "escape from Flatland" is a dominant paradigm. 5-Oxaspiro[3.5]nonan-9-ol (CAS 2306262-49-5) represents a premier "building block" in this shift, offering a rigid, spirocyclic core that mimics the spatial occupancy of traditional piperidine or cyclohexane rings while significantly altering physicochemical vectors.[1]
Unlike planar aromatics, this scaffold introduces a high fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuous binding. This guide details the physicochemical profile, a robust synthetic route via Ring-Closing Metathesis (RCM), and the structural logic for deploying this moiety as a bioisostere in lead optimization.
Physicochemical Profile & Structural Logic
The 5-oxaspiro[3.5]nonane core consists of a cyclobutane ring spiro-fused to a tetrahydropyran ring.[1] The strategic placement of the oxygen atom (position 5) and the hydroxyl group (position 9) creates a unique polarity vector that is distinct from standard 4-hydroxytetrahydropyrans.
Table 1: Calculated Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Weight | 142.20 Da | Fragment-like; ideal for LE (Ligand Efficiency) optimization.[1] |
| cLogP | ~0.8 - 1.2 | Balanced lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |
| TPSA | 29.5 Ų | Low polar surface area, facilitating membrane permeability.[1] |
| H-Bond Donors | 1 | Single hydroxyl handle for derivatization or receptor interaction.[1] |
| H-Bond Acceptors | 2 | Ether oxygen and hydroxyl oxygen.[1] |
| Fsp³ | 1.00 | Fully saturated; maximizes 3D complexity.[1] |
| Rotatable Bonds | 0 | Critical Feature: High rigidity reduces entropic penalty upon binding.[1] |
Structural Utility in Medicinal Chemistry[1][2][3]
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Bioisosterism: Acts as a surrogate for 4-hydroxypiperidine or 4-hydroxycyclohexane , reducing basicity (vs. piperidine) and lowering lipophilicity (vs. cyclohexane).[1]
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Vector Control: The spiro-fusion locks the conformation, directing the C9-hydroxyl group into a specific vector that is inaccessible to flexible linear chains or simple monocycles.[1]
-
Metabolic Stability: The quaternary spiro-carbon (C4) blocks metabolic oxidation at that position, a common liability in simple piperidines.
Synthetic Methodology: The RCM Approach
While various routes exist, the most robust and "self-validating" protocol for accessing the 5-oxaspiro[3.5]nonane core involves Ring-Closing Metathesis (RCM) followed by hydroboration.[1] This pathway allows for the precise installation of the hydroxyl group and is adaptable for scale-up.[1]
Experimental Workflow
The synthesis is designed in three modular stages: Precursor Assembly , Cyclization , and Functionalization .
Step 1: Precursor Assembly (Allylation)
Reaction: 1-Vinylcyclobutan-1-ol + Allyl bromide → 1-(Allyloxy)-1-vinylcyclobutane[1]
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Setup: In a flame-dried flask under Argon, dissolve 1-vinylcyclobutan-1-ol (1.0 eq) in anhydrous DMF.
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Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
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Alkylation: Add allyl bromide (1.2 eq) dropwise. Warm to RT and stir for 4 hours.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.[1][2][3] Wash organics with H₂O (3x) to remove DMF. Dry (MgSO₄) and concentrate.
-
Validation: ¹H NMR should show terminal vinyl protons (5.8-6.0 ppm) and allyl protons.[1]
Step 2: Ring-Closing Metathesis (RCM)
Reaction: 1-(Allyloxy)-1-vinylcyclobutane → 5-Oxaspiro[3.5]non-7-ene[1]
-
Catalyst: Use Grubbs II or Hoveyda-Grubbs II (2-5 mol%) for high turnover.[1]
-
Solvent: Anhydrous DCM (0.01 M dilution is critical to favor intramolecular cyclization over polymerization).
-
Procedure: Reflux the diene precursor in DCM with the catalyst for 12-24 hours under Argon.
-
Purification: Concentrate and filter through a silica plug to remove Ruthenium residues.
-
Validation: Disappearance of terminal alkene signals in NMR; appearance of internal cyclic alkene protons (~5.7 ppm).
Step 3: Hydroboration-Oxidation (Target Generation)
Reaction: 5-Oxaspiro[3.5]non-7-ene → 5-Oxaspiro[3.5]nonan-9-ol[1]
-
Hydroboration: Dissolve alkene in THF. Add BH₃[1]·THF or 9-BBN (1.2 eq) at 0°C. Stir at RT for 2 h.
-
Oxidation: Cool to 0°C. Carefully add NaOH (3M) followed by H₂O₂ (30%). Stir for 1 h.
-
Regioselectivity: The steric bulk of the spiro-cyclobutane directs boron addition distal to the quaternary center, favoring the C8/C9 alcohols.[1] Isomers can be separated via flash chromatography.[1]
-
Final Product: 5-Oxaspiro[3.5]nonan-9-ol (Colorless oil/solid).[1]
Visualized Synthetic Pathway
The following diagram illustrates the logical flow of the RCM strategy, highlighting the transition from acyclic precursors to the rigid spiro-scaffold.
Caption: Figure 1. Modular synthesis of 5-oxaspiro[3.5]nonan-9-ol utilizing Ring-Closing Metathesis (RCM) to construct the key spiro-ether junction.
Structural Utility & Bioisosterism
The value of CAS 2306262-49-5 lies in its ability to replace "flat" rings with 3D equivalents without changing the fundamental connectivity of a drug molecule.[1]
Comparative Analysis: "The Spiro Advantage"
When replacing a standard 4-hydroxytetrahydropyran with 5-oxaspiro[3.5]nonan-9-ol , the following structural shifts occur:
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Conformational Locking: The spiro-cyclobutane ring acts as a bulky anchor.[1] In a standard pyran, the ring can flip between chair and boat conformations. In the spiro system, the quaternary center at C4 restricts this flexibility, potentially locking the C9-hydroxyl into a bioactive conformation (reducing the entropic cost of binding).
-
Lipophilic Bulk: The cyclobutane ring adds a small, defined hydrophobic patch ("magic methyl" effect equivalent) which can fill hydrophobic pockets in the target protein (e.g., GPCRs or Kinases).
-
Exit Vector: The angle of the C9-OH bond relative to the core is altered, allowing for fine-tuning of hydrogen bond interactions with the receptor.[1]
Caption: Figure 2. Strategic advantages of the spiro[3.5]nonane scaffold in lead optimization campaigns.
Handling & Analytics
Safety Protocols
-
Hazards: As a low-molecular-weight alcohol/ether, treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The spiro-ether linkage is generally stable but can be acid-sensitive under forcing conditions.[1]
Analytical Characterization
To validate the identity of the synthesized or purchased material, ensure the following signals are present:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.5 - 4.0 ppm: Multiplets corresponding to the C9-H (alpha to OH) and C6-H ₂ (alpha to Oxygen).[1]
-
δ 1.5 - 2.5 ppm: Complex multiplets representing the cyclobutane (C1-C3) and cyclohexane (C7-C8) methylene protons.[1]
-
Key Diagnostic: Distinct diastereotopic splitting of the cyclobutane protons due to the chiral center at C9 (if racemic) or the rigid environment.
-
-
¹³C NMR:
References
-
Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery.[4] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
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Drug Hunter. (2025).[5][6] The Spirocycle Surge in Drug Discovery. Drug Hunter Reviews.
Sources
- 1. (E)-3-phenyl-3-penten-2-one | CAS#:24612-12-2 | Chemsrc [chemsrc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
